

An In-Depth Technical Guide to Pioglitazone-d4: Structure, Properties, and Application

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Compound of Interest

Compound Name: *Pioglitazone-d4*

Cat. No.: *B161112*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Pioglitazone-d4**, a deuterated isotopologue of the thiazolidinedione antidiabetic agent, Pioglitazone. This document delves into its chemical structure, synthesis, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Furthermore, it explores the mechanism of action of the parent compound, Pioglitazone, and provides detailed protocols for its quantification and in vitro activity assessment.

Chemical Identity and Physicochemical Properties

Pioglitazone-d4 is a stable isotope-labeled version of Pioglitazone, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, without altering its chemical behavior in chromatographic separations.

Chemical Structure

The systematic (IUPAC) name for **Pioglitazone-d4** is 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl-d4]methyl]-2,4-thiazolidinedione.[1] The deuterium atoms are specifically located on the benzene ring, as depicted in the diagram below.

Caption: Chemical structure of **Pioglitazone-d4**.

Physicochemical Properties

A summary of the key physicochemical properties of **Pioglitazone-d4** is presented in the table below.

Property	Value	Source
CAS Number	1134163-29-3	[1][2]
Molecular Formula	C ₁₉ H ₁₆ D ₄ N ₂ O ₃ S	[2]
Molecular Weight	360.46 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	179-182 °C	[2]
Solubility	DMF: 2.5 mg/ml, DMSO: 2.5 mg/ml	[2]
Storage Temperature	-20°C Freezer	[2]

Synthesis and Isotopic Labeling

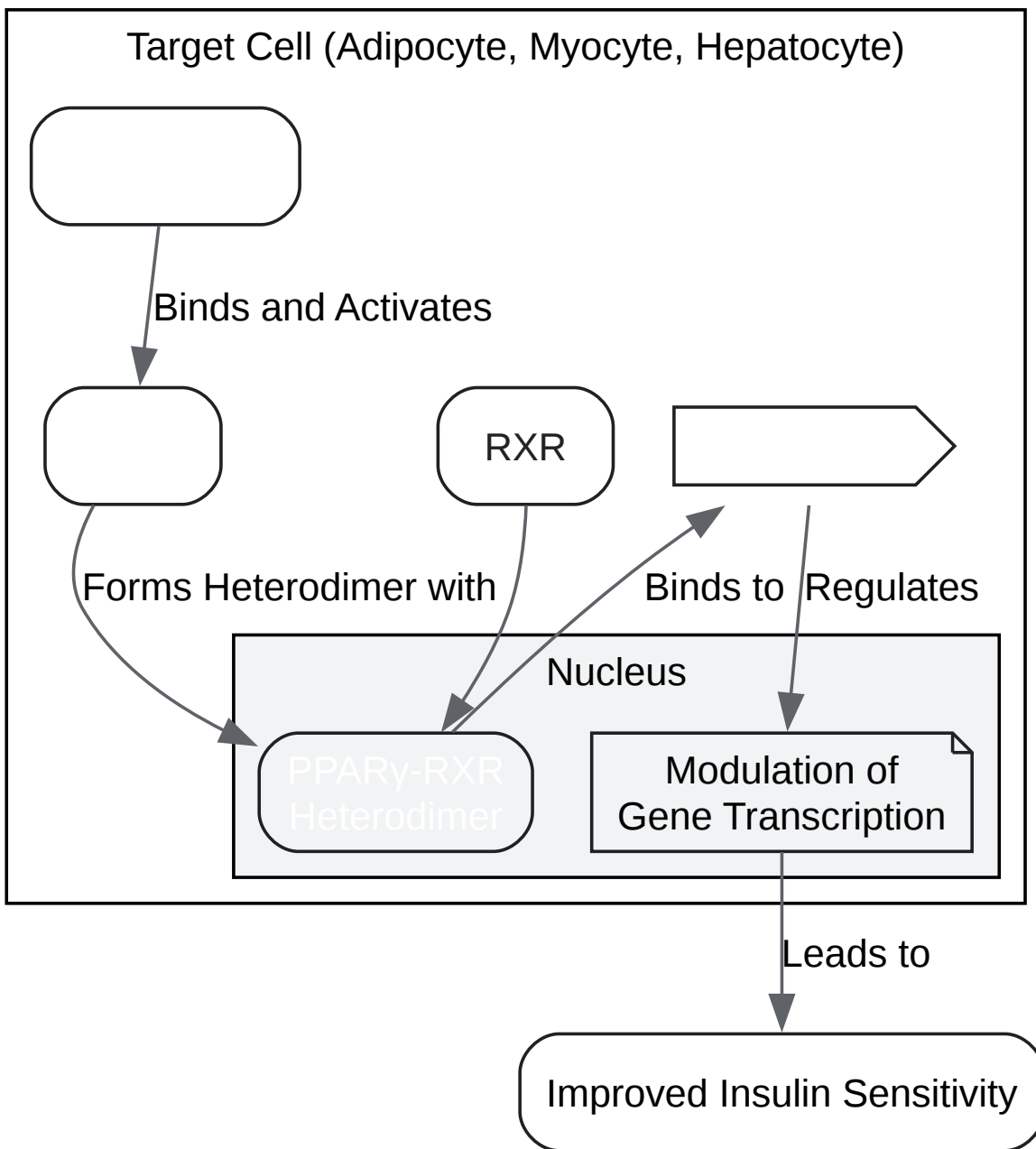
The synthesis of **Pioglitazone-d4** involves the incorporation of deuterium atoms into the Pioglitazone molecule. While specific, detailed synthesis protocols for the deuterated analog are often proprietary, the general approach involves the use of deuterated starting materials or intermediates.[3] The labeling is typically achieved on the phenyl ring, which is a metabolically stable position, ensuring that the deuterium atoms are not lost during biological processing. This is crucial for its use as an internal standard in pharmacokinetic studies.[1]

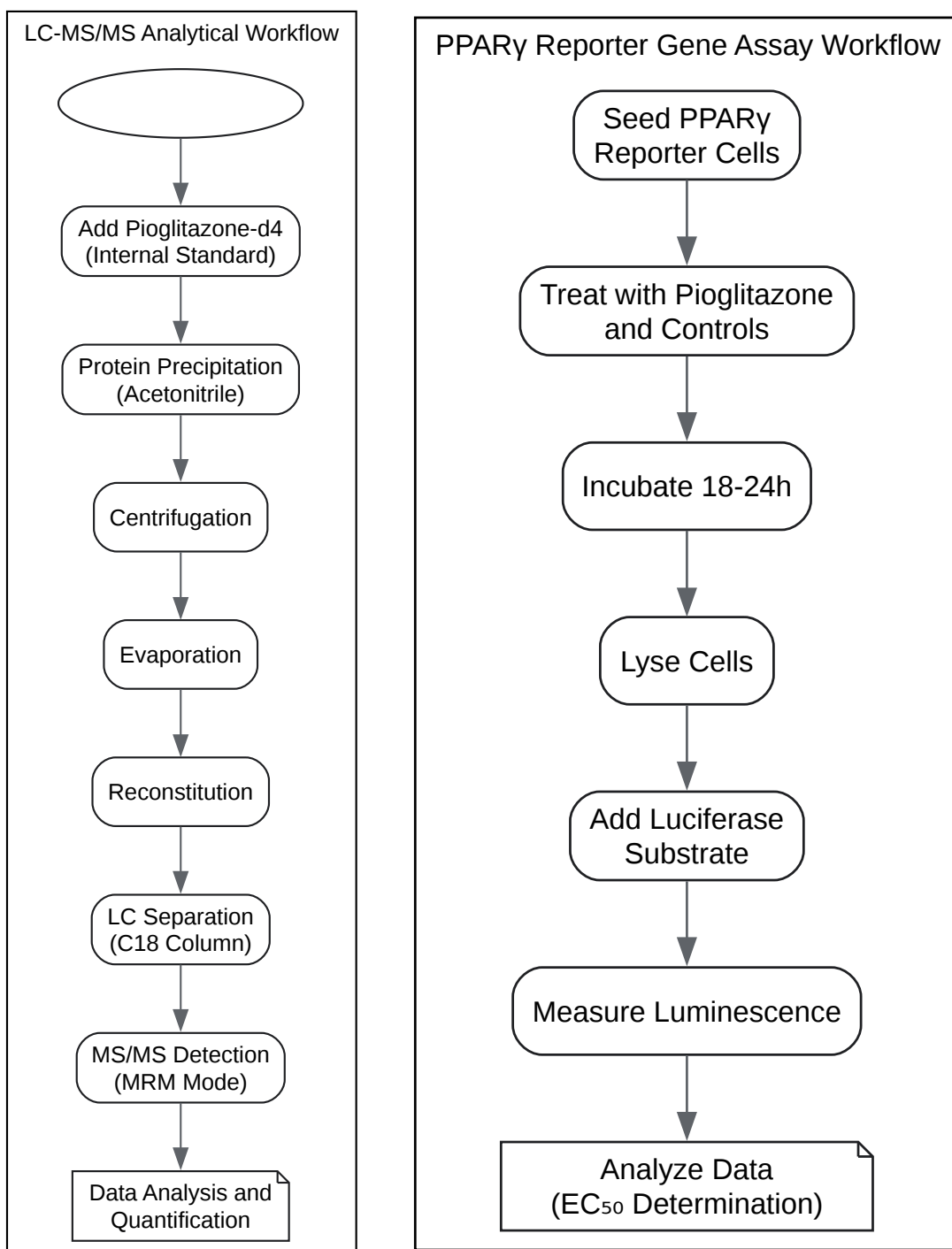
A plausible synthetic route would involve the use of a deuterated phenol derivative in the Williamson ether synthesis step of the overall Pioglitazone synthesis.

Mechanism of Action: A PPAR γ Agonist

As an isotopologue of Pioglitazone, **Pioglitazone-d4** is expected to exhibit the same pharmacological mechanism of action. Pioglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR γ).^[4] PPAR γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.^[4]

Upon activation by Pioglitazone, PPAR γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.^[4] The net effect is an improvement in insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver.^{[4][5]}





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